molecular formula C7H11NS2 B147690 4-Propan-2-yl-1,4-thiazine-3-thione CAS No. 133643-17-1

4-Propan-2-yl-1,4-thiazine-3-thione

Cat. No. B147690
M. Wt: 173.3 g/mol
InChI Key: LSELCYRZHPPIJU-UHFFFAOYSA-N
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Description

“4-Propan-2-yl-1,4-thiazine-3-thione” is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

Thiazine derivatives can be synthesized through various methods. One such method involves treating 4,5-dichloro-2-(tetrahydro-2 H-pyran-2-yl)pyridazin-3(2 H)-one with N-benzyl-2-mercaptoacetamide using Cs 2 CO 3 as a catalyst in DMF . This one-pot Smiles rearrangement process is quite useful in organic chemistry .


Molecular Structure Analysis

Thiazines are heterocyclic compounds that contain sulphur or nitrogen atoms or both of them . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .


Chemical Reactions Analysis

The chemical reactions involving thiazine derivatives are still being explored. The one-pot Smiles rearrangement process mentioned earlier is one such reaction that is useful in organic chemistry .

Future Directions

Thiazine derivatives, including “4-Propan-2-yl-1,4-thiazine-3-thione”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on exploring their pharmacological activities, developing new synthesis methods, and studying their chemical reactions.

properties

IUPAC Name

4-propan-2-yl-1,4-thiazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c1-6(2)8-3-4-10-5-7(8)9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELCYRZHPPIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CSCC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-yl-1,4-thiazine-3-thione

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